Mutagenicity Binary Switch: Non-Mutagenic Parent vs. Highly Mutagenic Nitro-Derivatives
In a direct head-to-head comparison using the Ames Salmonella typhimurium assay, the parent lactone 5H-phenanthro[4,5-bcd]pyran-5-one (Compound 10) was non-mutagenic in strains TA98 and TA100 both with and without S9 metabolic activation. In stark contrast, its 1-nitro (Compound 8) and 3-nitro (Compound 9) analogs induced 900–2200 revertants at 0.25 µg/plate in the same assay without S9 activation [1]. This represents a >1000-fold difference in mutagenic potency conferred solely by nitro substitution. The non-mutagenic profile of the parent compound also distinguishes it from pyrene-4,5-quinone (Compound 7), which, although also non-mutagenic in this study, is structurally a dione rather than a lactone and thus participates in different metabolic pathways [1].
| Evidence Dimension | Ames mutagenicity (revertants per plate, TA98 and TA100, without S9) |
|---|---|
| Target Compound Data | Non-mutagenic at all doses tested (Compound 10) |
| Comparator Or Baseline | 1-Nitro and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one (Compounds 8 and 9): 900–2200 revertants/plate at 0.25 µg/plate; Pyrene-4,5-quinone (Compound 7): non-mutagenic |
| Quantified Difference | >1000-fold difference in mutagenic potency between parent and nitro derivatives; both parent and pyrene-4,5-quinone are non-mutagenic, but represent distinct chemotypes (lactone vs. dione) |
| Conditions | Salmonella typhimurium strains TA98 and TA100, with and without Aroclor-induced rat liver S9 mix, plate incorporation assay, 1986 study by El-Bayoumy & Hecht |
Why This Matters
Procurement of the non-mutagenic parent lactone is essential as a negative control standard and as a scaffold for synthesizing derivative libraries to probe the structural determinants of nitro-PAH mutagenicity.
- [1] El-Bayoumy, K., & Hecht, S. S. Mutagenicity of K-region derivatives of 1-nitropyrene; remarkable activity of 1- and 3-nitro-5H-phenanthro[4,5-bcd]pyran-5-one. Mutation Research, 1986, 170(1–2), 31–40. View Source
